1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-8(11)7-5-9-10(3)6(7)2/h5,8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGXKQGBCABSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1,5 Dimethyl 1h Pyrazol 4 Yl Propan 1 Ol and Analogous Pyrazole Derivatives
Established Strategies for Pyrazole (B372694) Ring Formation
The foundational methods for pyrazole synthesis have been refined over more than a century, offering versatile routes to a wide array of substituted pyrazoles. These strategies are broadly categorized into cyclocondensation and cycloaddition reactions.
Cyclocondensation Reactions Employing Hydrazines and 1,3-Difunctional Systems
One of the most fundamental and widely utilized approaches for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-difunctionalized three-carbon backbone. nih.govmdpi.com This method involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-bis-electrophilic partner, leading to a cyclization and dehydration cascade to form the aromatic pyrazole ring. mdpi.comresearchgate.net The choice of the 1,3-difunctional system, such as 1,3-diketones or α,β-unsaturated carbonyl compounds, allows for the introduction of various substituents onto the resulting pyrazole core. mdpi.com
The reaction between 1,3-diketones and hydrazines is a classic and straightforward method for synthesizing substituted pyrazoles, first reported by Ludwig Knorr in 1883. nih.govmdpi.comwikipedia.org This reaction, often referred to as the Knorr pyrazole synthesis, can be performed with hydrazine itself or with substituted hydrazines. wikipedia.org The use of an unsymmetrical 1,3-diketone or a substituted hydrazine can, however, lead to the formation of a mixture of two regioisomeric products. nih.govmdpi.com
Modern advancements have introduced various catalysts and reaction conditions to improve the efficiency and regioselectivity of this condensation. For instance, nano-ZnO has been employed as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields. nih.govmdpi.com Similarly, lithium perchlorate (B79767) has been used as a Lewis acid catalyst in an eco-friendly procedure involving ethylene (B1197577) glycol as the solvent. mdpi.com In some protocols, the 1,3-diketones are generated in situ from ketones and acid chlorides, followed by the addition of hydrazine in a one-pot synthesis, providing rapid access to previously challenging pyrazole structures. organic-chemistry.org
Table 1: Examples of Catalysts and Conditions for Pyrazole Synthesis from 1,3-Diketones
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Yield | Reference |
| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | 95% | nih.gov |
| Substituted hydrazines | 1,3-Diketones | LiClO₄, Ethylene glycol, RT | 70-95% | mdpi.com |
| Hydrazine | In situ generated 1,3-diketones | Not specified | Good to excellent | mdpi.com |
| Aryl hydrochloride hydrazine | 1,3-Diketones | Aprotic dipolar solvents (e.g., DMA) | Good yields and high regioselectivity | nih.gov |
Another well-established route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones, such as chalcones. nih.govresearchgate.net This cyclocondensation reaction typically proceeds through a Michael-type addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration. researchgate.netuclm.es The initial product is often a pyrazoline (a dihydropyrazole), which is subsequently oxidized to the aromatic pyrazole. mdpi.comnih.govresearchgate.net The oxidation can sometimes occur spontaneously in the presence of air, or specific oxidizing agents can be employed. nih.gov
The regioselectivity of the initial nucleophilic attack by the hydrazine derivative plays a crucial role in determining the final substitution pattern of the pyrazole ring. uclm.es In cases where the α,β-unsaturated carbonyl compound contains a good leaving group at the β-position, the reaction can directly yield the pyrazole through an addition-elimination mechanism, avoiding the need for a separate oxidation step. mdpi.comnih.gov
Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls
| Reactant 1 | Reactant 2 | Intermediate | Product | Key Transformation | Reference |
| Hydrazine derivative | α,β-Unsaturated ketone | Pyrazoline | Pyrazole | Oxidation | mdpi.com |
| Hydrazine derivative | β-Arylchalcone | Epoxide, then pyrazoline | 3,5-Diaryl-1H-pyrazole | Dehydration | mdpi.com |
| Hydrazine derivative | α,β-Unsaturated ketone with β-leaving group | Pyrazoline | Pyrazole | Elimination of leaving group | mdpi.com |
Enaminodiketones, which are derivatives of 1,3-diketones, serve as versatile precursors for the synthesis of pyrazoles. The reaction of non-symmetrical enaminodiketones with various hydrazine derivatives has been shown to produce pyrazoles with high regiospecificity and in good yields, ranging from 74% to 94%. nih.gov This method offers a strategic approach to control the substitution pattern on the final pyrazole ring. organic-chemistry.org
The reaction proceeds through the initial attack of the hydrazine, followed by cyclization and elimination of water and an amine. The inherent polarization of the enaminodiketone system can direct the incoming hydrazine to react in a predictable manner, thus controlling the regiochemical outcome. nih.govorganic-chemistry.org This approach has been successfully used to prepare 4-substituted 1H-pyrazole-5-carboxylates from unsymmetrical enaminodiketones and substituted hydrazines like tert-butylhydrazine (B1221602) hydrochloride. organic-chemistry.org
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the pyrazole ring. nih.gov This reaction involves the [3+2] cycloaddition of a three-atom dipole, such as a nitrilimine or a diazoalkane, with a two-atom dipolarophile, typically an alkene or an alkyne. researchgate.netnih.gov
A prominent example of 1,3-dipolar cycloaddition for pyrazole synthesis is the Huisgen cyclization, which involves the reaction of nitrilimines with alkynes. nih.gov Nitrilimines are transient species that can be generated in situ from precursors like hydrazonoyl halides in the presence of a base, or through photochemical activation of tetrazoles. nih.govresearchgate.net
While alkynes are the conventional dipolarophiles, issues with their availability or regioselectivity in cycloadditions have led to the development of "alkyne surrogates" or "alkyne synthons." nih.gov These are molecules that react as an alkyne equivalent and facilitate the formation of the pyrazole ring. For example, trisubstituted bromoalkenes have been used as effective alkyne surrogates. The cycloaddition of a nitrilimine to the bromoalkene initially forms a bromopyrazoline intermediate, which then undergoes spontaneous dehydrobromination (loss of HBr) to aromatize into the stable, polysubstituted pyrazole. nih.gov This strategy not only provides access to complex pyrazoles but also ensures high regioselectivity, as confirmed by X-ray crystallography of the products. nih.gov
Transition Metal-Catalyzed Approaches to Pyrazole Synthesis
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering milder reaction conditions, broader substrate scope, and novel bond-forming strategies.
A notable advancement in pyrazole synthesis is the palladium-catalyzed four-component coupling reaction. This one-pot process brings together a terminal alkyne, a hydrazine, carbon monoxide, and an aryl or vinyl halide to construct the pyrazole ring in a single synthetic operation. The palladium catalyst facilitates the intricate cascade of coupling and cyclization reactions.
This methodology is highly convergent and allows for the rapid assembly of complex pyrazole structures from readily available starting materials. The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Copper-catalyzed reactions have also gained prominence in pyrazole synthesis. One such approach involves the aerobic oxidative cyclization of unsaturated hydrazones. In this process, a copper catalyst, in the presence of an oxidant such as molecular oxygen (from air), promotes the cyclization of a β,γ-unsaturated hydrazone to form the corresponding pyrazole derivative. This method is attractive due to its use of an inexpensive and environmentally benign oxidant.
The reaction proceeds through a proposed radical mechanism, and the conditions can often be tuned to favor the formation of specific isomers. The scope of this reaction is broad, accommodating a variety of substituents on the starting hydrazone.
Strategic Installation and Modification of the Propan-1-ol Side Chain at the Pyrazole C4 Position
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol requires the specific introduction of a propan-1-ol group at the C4 position of the 1,5-dimethyl-1H-pyrazole core. This is typically achieved through a two-step sequence involving the initial functionalization of the C4 position to introduce a suitable precursor, followed by its conversion to the desired alcohol.
Functionalization of the Pyrazole C4 Position Precursors
The introduction of a functional group at the C4 position of the pyrazole ring is a critical step. This position is susceptible to electrophilic substitution, and this reactivity can be harnessed to install a precursor for the propan-1-ol side chain.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. ekb.eg This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ekb.eg
The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding pyrazole-4-carbaldehyde. Specifically, for the synthesis of the target compound, 1,5-dimethyl-1H-pyrazole would be subjected to Vilsmeier-Haack conditions to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde serves as a crucial precursor for the installation of the propan-1-ol side chain.
The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles are generally mild, and the reaction is known to be highly regioselective for the C4 position in many pyrazole systems.
Table 1: Examples of Vilsmeier-Haack Formylation of Pyrazoles
| Starting Pyrazole | Reagents | Product | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole | DMF, POCl₃ | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 80 | nih.gov |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | DMF, POCl₃ | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 69 | khanacademy.org |
Following the successful synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, the next strategic step involves the addition of a two-carbon unit to the aldehyde's carbonyl group to form the propan-1-ol side chain. A standard and highly effective method for this transformation is the Grignard reaction.
Treatment of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), would result in the nucleophilic addition of the ethyl group to the carbonyl carbon. Subsequent acidic workup of the resulting magnesium alkoxide intermediate would then yield the desired secondary alcohol, this compound. This reaction provides a direct and efficient route to the target molecule from the key aldehyde intermediate.
Generation of Ketone Precursors, e.g., 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
A primary method for synthesizing pyrazolyl ketones is the Friedel-Crafts acylation of a substituted pyrazole ring. rsc.orgwikipedia.org This electrophilic aromatic substitution reaction introduces an acyl group at the C4 position of the pyrazole nucleus. For the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, 1,5-dimethyl-1H-pyrazole is acylated using a suitable propanoylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgwikipedia.org
The reaction proceeds by the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This electrophile is then attacked by the electron-rich pyrazole ring, typically at the 4-position, which is sterically and electronically favored for substitution. rsc.org The choice of catalyst can be critical, as strong Lewis acids like AlCl₃ may not be suitable for all heterocyclic systems due to their high reactivity. researchgate.net Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ are sometimes used depending on the substituents present on the pyrazole ring. researchgate.net
Another significant method for introducing a carbonyl group at the C4 position is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic ring. chemmethod.comumich.edu While this directly produces an aldehyde (a formyl group), subsequent reaction with an organometallic reagent can lead to the desired ketone or alcohol structure. For instance, reacting a 4-formyl pyrazole with an organometallic reagent can yield a secondary alcohol. chemmethod.com
Reduction Methodologies for Carbonyl Precursors
Once the ketone precursor, 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, is obtained, it can be reduced to the target secondary alcohol, this compound. This transformation is a standard procedure in organic synthesis and can be accomplished through several reliable methods.
Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used for the reduction of ketones to alcohols. acs.org Catalysts for this process are typically based on noble metals such as ruthenium, palladium, or nickel. acs.orgresearch-nexus.netukzn.ac.za For instance, ruthenium(II) complexes bearing pyrazolyl-containing ligands have demonstrated high activity in the transfer hydrogenation of various ketones. acs.orgresearchgate.net In transfer hydrogenation, a hydrogen donor molecule like isopropanol (B130326) is used instead of hydrogen gas. acs.org The reaction conditions, including catalyst choice, solvent, temperature, and pressure, significantly influence the efficiency and selectivity of the reduction. research-nexus.net
| Catalyst Type | Hydrogen Source | Typical Conditions | Conversion Rate | Reference |
|---|---|---|---|---|
| (Pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes | 2-propanol | 82 °C, 48 h | 58%–84% | research-nexus.net |
| Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex | Isopropyl alcohol | Refluxing | High (TOF up to 720,000 h⁻¹) | researchgate.net |
Chemical reduction using complex metal hydrides is a very common and effective method for converting ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. masterorganicchemistry.compressbooks.publibretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.ukyoutube.com The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. chemguide.co.ukpressbooks.pub A subsequent workup with a mild acid protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.compressbooks.pub
Sodium borohydride is preferred for its selectivity; it readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups such as esters or amides under standard conditions. masterorganicchemistry.comyoutube.com For more resistant ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and more reactive. youtube.com
| Reagent | Typical Solvent | Selectivity | Notes | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Reduces aldehydes and ketones. Does not reduce esters or amides. | Safer and easier to handle. | masterorganicchemistry.comyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., THF, diethyl ether) | Reduces a wide range of carbonyls, including esters, amides, and carboxylic acids. | Highly reactive with protic solvents; requires anhydrous conditions. | youtube.com |
Organometallic Additions to C4-Carbonyl Functionalities (e.g., Grignard Reagents, Organolithiums)
An alternative synthetic strategy involves the addition of organometallic reagents to a pyrazole derivative containing a carbonyl group at the C4 position. This approach allows for the construction of the carbon skeleton and the alcohol functionality in a single step.
For example, to synthesize this compound, one could start with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) or an ethyllithium (B1215237) reagent to this aldehyde would result in the formation of the desired secondary alcohol after an acidic workup. youtube.com
Similarly, if the starting material is 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one (the acetyl derivative), the addition of a methyl Grignard or methyllithium (B1224462) reagent would yield the corresponding tertiary alcohol, not the target secondary alcohol. Organolithium reagents and Grignard reagents are strong nucleophiles that readily add to the electrophilic carbon of aldehydes and ketones. youtube.comwikipedia.orgmasterorganicchemistry.com The choice of reagent and reaction conditions can be optimized to achieve high yields, although steric hindrance can sometimes be a limiting factor, particularly with bulky ketones. wikipedia.orgresearchgate.net
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry often employs advanced techniques to improve reaction rates, yields, and environmental friendliness.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. rsc.orgdergipark.org.trresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while also increasing product yields and purity. acs.orgnih.gov
This technique has been successfully applied to various steps in pyrazole synthesis, including the initial cyclocondensation reactions to form the pyrazole ring and subsequent functionalization steps like acylation. rsc.orgmdpi.com For example, the Vilsmeier-Haack formylation of pyrazoles can be performed efficiently under microwave irradiation, sometimes using greener solvents or even solvent-free conditions, which aligns with the principles of green chemistry. smolecule.com The high efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which can lead to different reaction selectivities compared to conventional heating methods. rsc.orgdergipark.org.tr
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of Pyrazole-Oxadiazole Hybrids | 7–9 hours | 9–10 minutes | Yields improved to 79–92% | acs.org |
| Vilsmeier-Haack Formylation | Hours | 5–15 minutes | >80% yields | smolecule.com |
| Synthesis of Pyrazolones | N/A | 2-4 minutes | High speed, solvent-free | dergipark.org.trresearchgate.net |
Ultrasound-Assisted Synthetic Routes
Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, improving yields, and promoting greener chemical processes. rsc.orgrsc.org This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates. nih.gov
The synthesis of pyrazole derivatives is well-suited to sonochemical methods. rsc.org While conventional heating methods for synthesizing hydrazine carboxamides can take up to 24 hours, ultrasound-mediated synthesis can shorten this to 30-45 minutes. nih.gov For the formation of pyrazolo[1,5-a]pyrimidines, ultrasound irradiation reduced reaction times to just 5 minutes, with yields ranging from 61-98%. researchgate.net These green chemistry approaches often lead to higher yields and are more environmentally friendly. nih.gov
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Pyrazole Derivatives
| Feature | Conventional Heating | Ultrasound-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours nih.govresearchgate.net |
| Energy Consumption | High | Low |
| Yields | Variable | Often higher researchgate.netasianpubs.org |
| Reaction Conditions | Often harsh | Milder rsc.orgrsc.org |
| Environmental Impact | Higher solvent usage/waste | Greener, less waste nih.gov |
Solvent-Mediated Syntheses (e.g., Hexafluoroisopropanol as a Hydrogen Bond Donor Medium)
The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting rates, yields, and even regioselectivity. conicet.gov.ar 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has gained significant attention as a unique solvent capable of promoting a wide range of chemical transformations. researchgate.net HFIP is a highly polar, non-nucleophilic solvent with a strong ability to donate hydrogen bonds, which allows it to stabilize cationic intermediates and activate substrates. acs.orgchemrxiv.org
In the synthesis of pyrazole derivatives, fluorinated alcohols like HFIP have been shown to dramatically increase regioselectivity. conicet.gov.ar For instance, the reaction of a 1,3-diketone with methylhydrazine, which typically yields a mixture of regioisomers in ethanol, produces almost exclusively a single isomer when HFIP is used as the solvent. conicet.gov.ar This effect is attributed to HFIP's ability to engage in strong hydrogen bonding, influencing the transition state of the reaction. researchgate.net
Recently, HFIP has been employed as a medium for multicomponent reactions to synthesize novel pyrazole-linked thiazoles at room temperature, highlighting its role in facilitating complex, one-pot transformations under green and efficient conditions. nih.govacs.org This protocol is noted for being metal-free, using a recyclable solvent, and having high atom economy. nih.govacs.org The application of HFIP in the synthesis of this compound could similarly offer advantages in controlling regioselectivity during the formation of the pyrazole core and promoting the desired reaction pathways.
Stereoselective Synthesis of this compound
The propan-1-ol moiety in this compound contains a stereogenic center, making the development of stereoselective synthetic methods a critical objective. Asymmetric synthesis of pyrazole derivatives has been an area of intense research, leading to various strategies to control the three-dimensional arrangement of atoms. rwth-aachen.dersc.org
Chiral Pool Approaches
The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules. uh.edu This approach incorporates a pre-existing stereocenter from the starting material into the target molecule, avoiding the need for a separate asymmetric induction step.
For the synthesis of this compound, a chiral pool approach could start from an enantiomerically pure precursor containing the propan-1-ol side chain or a synthon that can be readily converted to it. For example, a chiral building block like (S)- or (R)-propylene oxide could be opened by a suitable pyrazole-derived nucleophile. Alternatively, a chiral aldehyde could be reacted with a pyrazole-4-yl organometallic reagent. The primary challenge in this approach is identifying a suitable and economically viable chiral starting material that can be efficiently converted to the target structure without racemization.
Asymmetric Catalysis in Propan-1-ol Moiety Formation
Asymmetric catalysis is a powerful tool for creating chiral molecules, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The formation of the chiral secondary alcohol in the propan-1-ol side chain is an ideal target for this strategy.
One of the most common methods for asymmetric synthesis of secondary alcohols is the catalytic asymmetric reduction of a corresponding ketone. The synthesis would first involve the preparation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one. This prochiral ketone could then be subjected to asymmetric reduction using a chiral catalyst system.
Table 2: Potential Asymmetric Catalytic Systems for Ketone Reduction
| Catalyst System | Description |
| Noyori-type Hydrogenation | Utilizes ruthenium catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) and a hydrogen source to achieve high enantioselectivity. |
| Corey-Bakshi-Shibata (CBS) Reduction | Employs a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) reducing agent (e.g., borane-dimethyl sulfide). |
| Transfer Hydrogenation | Uses a chiral transition metal complex (e.g., Ru, Rh, Ir) to transfer hydrogen from a simple hydrogen donor like isopropanol or formic acid to the ketone. |
These methods have been widely applied to the synthesis of chiral alcohols and could be adapted for the stereoselective synthesis of this compound.
Diastereoselective Synthesis through Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of pyrazole synthesis, chiral auxiliaries have been used to control stereochemistry. For example, tert-butanesulfinamide has been employed as a chiral auxiliary to synthesize novel chiral pyrazole derivatives. nih.govrsc.org The synthesis begins with the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral sulfinylimine. A stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine which can then be elaborated into the final pyrazole product. nih.govrsc.org
For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to a pyrazole precursor. An organometallic reagent derived from this modified pyrazole could then be reacted with propanal. The steric hindrance and electronic properties of the auxiliary would direct the nucleophilic attack to one face of the aldehyde, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would afford the enantiomerically enriched this compound.
Chemical Reactivity and Transformations of 1 1,5 Dimethyl 1h Pyrazol 4 Yl Propan 1 Ol
Chemical Transformations of the Hydroxyl Group
The secondary alcohol group is a versatile functional group that can undergo numerous reactions, including oxidation, esterification, etherification, and conversion into a good leaving group for subsequent substitution reactions.
Oxidation Reactions to Carbonyl or Carboxylic Acid Derivatives
The secondary hydroxyl group of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol can be readily oxidized to form the corresponding ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired reaction conditions, such as temperature and tolerance for acidic or basic environments.
Mild oxidizing agents are typically sufficient for this conversion. Further oxidation to a carboxylic acid would necessitate cleavage of a carbon-carbon bond, a process that requires harsh conditions and is not a typical transformation for secondary alcohols.
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature | 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂), Low Temperature (-78 °C to RT) | 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
| Sodium hypochlorite (B82951) (NaOCl) with TEMPO catalyst | Biphasic system (e.g., CH₂Cl₂/H₂O), Room Temperature | 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Esterification and Etherification Reactions
The hydroxyl group can be converted into esters and ethers through well-established synthetic protocols.
Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which uses a carboxylic acid and a strong acid catalyst (like H₂SO₄), is a common method. Alternatively, for faster and often irreversible reactions, acyl chlorides or anhydrides can be used in the presence of a base such as pyridine (B92270) or triethylamine. medcraveonline.com These reactions are typically high-yielding and can be used to introduce a wide variety of ester functionalities.
Etherification: The Williamson ether synthesis is a standard method for preparing ethers from this alcohol. The process involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide.
| Reaction Type | Reagent(s) | Base/Catalyst | Product Class |
| Esterification | Acetic Anhydride | Pyridine | Acetate Ester |
| Esterification | Benzoyl Chloride | Triethylamine | Benzoate Ester |
| Esterification | Propanoic Acid | H₂SO₄ (catalytic) | Propanoate Ester |
| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Methyl Ether |
| Etherification | Ethyl Bromide | Potassium tert-butoxide | Ethyl Ether |
Halogenation and Subsequent Nucleophilic Substitution
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the secondary alcohol into the corresponding alkyl chloride or bromide, respectively.
Once the 1-(1-halo-propyl)-1,5-dimethyl-1H-pyrazole intermediate is formed, the halide can be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups at the benzylic-like position of the propyl chain, including nitriles, azides, and amines.
| Step | Reagent(s) | Intermediate/Product |
| 1. Halogenation | Thionyl Chloride (SOCl₂) | 4-(1-chloropropyl)-1,5-dimethyl-1H-pyrazole |
| 2. Substitution | Sodium Cyanide (NaCN) | 2-(1,5-dimethyl-1H-pyrazol-4-yl)butanenitrile |
| 1. Halogenation | Phosphorus Tribromide (PBr₃) | 4-(1-bromopropyl)-1,5-dimethyl-1H-pyrazole |
| 2. Substitution | Sodium Azide (NaN₃) | 4-(1-azidopropyl)-1,5-dimethyl-1H-pyrazole |
Formation of Activated Intermediates (e.g., sulfonates)
An alternative and highly effective method for activating the hydroxyl group is its conversion into a sulfonate ester. enovatia.comresearchgate.net This is achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine. youtube.compearson.com
The resulting sulfonate esters (tosylates, mesylates) are excellent leaving groups, significantly more reactive than halides in nucleophilic substitution and elimination reactions. pqri.org The formation of these intermediates is often preferred due to the mild reaction conditions and the high reactivity of the products. Extreme conditions, such as high concentrations of both the sulfonic acid and alcohol with minimal water, are needed to promote sulfonate ester formation. researchgate.net
| Sulfonyl Chloride | Base | Activated Intermediate (Sulfonate Ester) |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 1-(1,5-dimethyl-1H-pyrazol-4-yl)propyl tosylate |
| Methanesulfonyl chloride (MsCl) | Triethylamine | 1-(1,5-dimethyl-1H-pyrazol-4-yl)propyl mesylate |
| Trifluoromethanesulfonyl chloride (TfCl) | Pyridine | 1-(1,5-dimethyl-1H-pyrazol-4-yl)propyl triflate |
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle that exhibits reactivity patterns characteristic of electron-rich aromatic systems.
Electrophilic Aromatic Substitution Patterns on Pyrazoles
Pyrazoles are classified as π-excessive heterocycles, meaning the five-membered ring contains six π-electrons, which makes them highly reactive towards electrophiles. chim.it In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position. rrbdavc.org This regioselectivity is because the carbocation intermediate formed by attack at C4 is more stable and does not disrupt the lone pair of electrons on the N2 nitrogen from participating in the aromatic system. rrbdavc.org
In the case of this compound, the C4 position is already occupied by the 1-hydroxypropyl group. Therefore, any subsequent electrophilic substitution must occur at one of the other available carbon atoms. The existing substituents on the ring—a methyl group at N1, a methyl group at C5, and an alkyl group at C4—are all electron-donating and thus activate the ring towards further substitution.
Given that the C4 position is blocked, electrophilic attack will be directed to the only remaining unsubstituted carbon, the C3 position. While attack at C3 is electronically less favored than at C4 in an unsubstituted pyrazole, the activated nature of the ring and the lack of alternatives make substitution at this position feasible under appropriate conditions.
| Reaction Type | Reagent(s) | Expected Major Product |
| Halogenation | N-Bromosuccinimide (NBS) | 1-(3-bromo-1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
| Nitration | HNO₃ / H₂SO₄ | 1-(1,5-dimethyl-3-nitro-1H-pyrazol-4-yl)propan-1-ol |
| Sulfonation | Fuming H₂SO₄ | 4-(1-hydroxypropyl)-1,5-dimethyl-1H-pyrazole-3-sulfonic acid |
| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 1-(3-acetyl-1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
Nucleophilic Attack at Specific Ring Positions
The pyrazole ring is classified as an electron-rich aromatic heterocycle. This characteristic is due to the presence of six π-electrons delocalized over the five-membered ring, with contributions from the two nitrogen atoms. Consequently, the pyrazole nucleus is generally resistant to nucleophilic aromatic substitution (SNAr). Electrophilic substitution is the more common pathway for functionalization, typically occurring at the C4 position, which possesses the highest electron density.
For a nucleophilic attack to occur on the pyrazole ring, the presence of strong electron-withdrawing groups is typically required to decrease the ring's electron density and activate it towards nucleophiles. In the case of this compound, the substituents (two methyl groups and a propan-1-ol group) are all electron-donating or weakly inductively withdrawing, providing no activation for nucleophilic attack.
Research on related pyrazole structures demonstrates that nucleophilic substitution is feasible only under specific circumstances:
Presence of a Leaving Group: Nucleophilic displacement can occur if a good leaving group, such as a halogen, is present on the ring, typically at the C3 or C5 positions. For instance, 5-chloro-4-formylpyrazoles have been shown to undergo nucleophilic aromatic substitution where the chloride is displaced by primary alkylamines. encyclopedia.pub
Ring Activation: The introduction of potent electron-withdrawing groups, such as a nitro group, can activate the ring sufficiently for nucleophilic attack. Studies on N-nitropyrazoles have shown they are susceptible to nucleophilic substitution. acs.org
Given the substitution pattern of this compound, which lacks both a suitable leaving group and any strong ring-activating groups, the compound is expected to be highly unreactive towards nucleophilic attack at any of its ring carbon atoms (C3, C4, or C5) under standard reaction conditions. Any potential reactions with strong nucleophiles would more likely involve the hydroxyl group of the propan-1-ol side chain.
| Ring Position | Substituents on Ring | Reactivity Towards Nucleophiles | Rationale |
|---|---|---|---|
| C3, C5 | Electron-donating (e.g., alkyl) | Very Low / Inert | Electron-rich ring disfavors nucleophilic attack. |
| C4 | Electron-donating (e.g., alkyl) | Very Low / Inert | Highest electron density; site for electrophilic, not nucleophilic, attack. |
| C3, C5 | Good leaving group (e.g., -Cl, -Br) | Moderate (activated) | Nucleophilic displacement of the leaving group is possible. encyclopedia.pub |
| Any C-position | Strong electron-withdrawing group (e.g., -NO2) | Moderate to High (activated) | Reduced electron density on the ring facilitates nucleophilic attack. acs.org |
Derivatization at the N1 Methyl Group
The N1-methyl group of this compound is chemically robust and generally not susceptible to further derivatization. In the chemistry of pyrazoles, extensive research has been devoted to the N-alkylation (including methylation) of NH-pyrazoles, with a significant focus on controlling the regioselectivity between the N1 and N2 positions. acs.orgresearcher.lifethieme-connect.com However, the subsequent chemical transformation of an existing N-alkyl group, such as the N1-methyl group, is not a commonly reported or synthetically exploited pathway.
The C-H bonds of the N1-methyl group are typical sp³-hybridized bonds of an alkyl group attached to a tertiary nitrogen within an aromatic system. They lack significant activation and are therefore unreactive towards most reagents under standard conditions. No established protocols are found in the literature for transformations such as:
Demethylation: Removal of the N1-methyl group to yield the corresponding NH-pyrazole is a challenging and rarely described process.
Functionalization: Reactions like halogenation or oxidation directly on the N1-methyl group are not documented for this class of compounds, as reactions on other parts of the molecule (such as the side-chain hydroxyl group or electrophilic substitution at an unsubstituted ring position) would be far more favorable.
The synthetic focus in the literature remains firmly on the selective formation of N1-methyl pyrazoles rather than their subsequent derivatization at the methyl group. This highlights the inherent stability of this functional group once installed. acs.orgnih.govnih.gov
| Transformation Type | Description | Literature Status | Example Reagents |
|---|---|---|---|
| N-Methylation (Synthesis) | Addition of a methyl group to an NH-pyrazole. | Widely studied, focus on N1/N2 selectivity. acs.org | Methyl iodide, Dimethyl sulfate, α-Halomethylsilanes. acs.orgnih.gov |
| Derivatization (Reaction) | Chemical modification of an existing N1-methyl group. | Not documented / Not a common synthetic route. | N/A |
| Demethylation (Reaction) | Removal of an existing N1-methyl group. | Not documented / Not a common synthetic route. | N/A |
Advanced Structural Elucidation of 1 1,5 Dimethyl 1h Pyrazol 4 Yl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the solution-state structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique proton environment. The pyrazole (B372694) ring protons and the propanol (B110389) side-chain protons will resonate in characteristic regions. The methyl groups attached to the pyrazole ring (N-CH₃ and C-CH₃) will appear as sharp singlets. The protons of the propanol chain will exhibit characteristic splitting patterns due to spin-spin coupling: the CH(OH) proton will appear as a triplet, the adjacent CH₂ group as a sextet or multiplet, and the terminal CH₃ group as a triplet. docbrown.info The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon spectrum provides evidence for the nine distinct carbon atoms in the structure. docbrown.info The chemical shifts are influenced by the electronegativity of nearby atoms, with the carbon atom attached to the hydroxyl group (C-OH) appearing significantly downfield. docbrown.info The carbons of the pyrazole ring resonate in the aromatic region, with their specific shifts determined by the substitution pattern. researchgate.net
Predicted ¹H and ¹³C NMR Data The following data is predicted based on typical chemical shifts for pyrazole and propanol moieties.
Interactive Table: Predicted ¹H NMR Data for this compound
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H (on C3 of pyrazole) | ~7.3-7.5 | s | - | 1H |
| H (on CH-OH) | ~4.5-4.7 | t | ~6.5 | 1H |
| H (on N-CH₃) | ~3.7-3.8 | s | - | 3H |
| H (on C5-CH₃) | ~2.3-2.4 | s | - | 3H |
| H (on OH) | Variable (e.g., ~2.0-3.0) | br s | - | 1H |
| H (on CH₂) | ~1.6-1.8 | sextet | ~7.0 | 2H |
Interactive Table: Predicted ¹³C NMR Data for this compound
| Atom Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (of pyrazole) | ~148-150 |
| C3 (of pyrazole) | ~138-140 |
| C4 (of pyrazole) | ~115-118 |
| CH-OH | ~68-72 |
| N-CH₃ | ~35-37 |
| CH₂ | ~30-33 |
| C5-CH₃ | ~11-13 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a strong cross-peak would be observed between the CH(OH) proton and the adjacent CH₂ protons, and another between the CH₂ protons and the terminal CH₃ protons of the propanol chain, confirming the propyl group connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~4.6 ppm would show a cross-peak to the carbon signal at ~70 ppm, assigning this pair to the CH(OH) group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for connecting different parts of the molecule. Key correlations would include a cross-peak from the CH(OH) proton to the C4 carbon of the pyrazole ring, unequivocally establishing the connection point of the propanol side chain to the heterocyclic ring. youtube.com Correlations from the methyl protons (N-CH₃ and C5-CH₃) to the pyrazole ring carbons would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It can provide insights into the preferred conformation of the molecule in solution. NOESY correlations might be observed between the protons of the C5-methyl group and the protons of the propanol side chain, indicating their spatial proximity.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound (Molecular Formula: C₉H₁₆N₂O) would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 168. The fragmentation pattern would provide further structural proof. Common fragmentation pathways for alcohols include the loss of water (H₂O) and alpha-cleavage. docbrown.info
Predicted Fragmentation Pattern:
[M]⁺: The molecular ion at m/z = 168.
[M-H₂O]⁺: A peak at m/z = 150, corresponding to the loss of a water molecule.
[M-C₂H₅]⁺: Alpha-cleavage resulting in the loss of an ethyl radical would produce a prominent base peak at m/z = 139. This fragment, [C₇H₁₁N₂O]⁺, is stabilized by the pyrazole ring.
[C₆H₉N₂]⁺: A fragment at m/z = 109, corresponding to the 1,5-dimethyl-1H-pyrazol-4-yl cation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For C₉H₁₆N₂O, the calculated exact mass would be approximately 168.1263, distinguishing it from other compounds with the same nominal mass.
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Interactive Table: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3000-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1600-1500 | C=N and C=C stretch | Pyrazole ring |
| ~1460 and ~1380 | C-H bend | Aliphatic (CH₃, CH₂) |
| ~1290 | C-N stretch | Pyrazole ring researchgate.net |
Raman spectroscopy would provide complementary information, particularly for the vibrations of the pyrazole ring.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
The pyrazole ring is expected to be essentially planar. In the solid state, it is highly probable that the molecules would form hydrogen-bonded networks. The hydroxyl group (-OH) of the propanol side chain would act as a hydrogen bond donor, while the nitrogen atom at position 2 of the pyrazole ring and the hydroxyl oxygen could act as hydrogen bond acceptors. nih.gov These intermolecular N-H···O or O-H···N hydrogen bonds would play a significant role in stabilizing the crystal lattice. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization and Purity
The carbon atom of the propanol chain bearing the hydroxyl group (C1) is a stereocenter, meaning that this compound exists as a pair of enantiomers.
Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a powerful technique for studying chiral molecules. If the individual enantiomers were separated, they would be expected to exhibit CD spectra that are mirror images of each other. The CD spectrum provides information about the three-dimensional structure of the chiral molecule. This technique would be essential for confirming the absolute configuration of a separated enantiomer (if compared to a calculated spectrum) and for determining the enantiomeric purity of a sample.
Theoretical and Computational Chemistry Studies of 1 1,5 Dimethyl 1h Pyrazol 4 Yl Propan 1 Ol
Quantum Chemical Calculations
Ab Initio Methods
No data available.
Further research and publication in the field of computational chemistry would be required to generate the specific data needed to populate these sections for 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are frequently employed to predict the spectroscopic parameters of pyrazole (B372694) derivatives, which can then be compared with experimental data to confirm molecular structures. nih.gov Density Functional Theory (DFT) is a powerful method for computing properties like NMR chemical shifts and vibrational frequencies. nih.govderpharmachemica.com For a molecule such as this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry and then predict its spectroscopic characteristics. nih.govderpharmachemica.com
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts are calculated to identify the magnetic environment of each nucleus. nih.gov These theoretical values are typically compared against experimental spectra for structural validation. researchgate.net The scale for chemical shifts is commonly expressed in parts per million (ppm) and is referenced against a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Environment | Calculated δ (ppm) | Carbon Environment | Calculated δ (ppm) |
| N-CH₃ (pyrazole ring) | ~3.7 | N-CH₃ (pyrazole ring) | ~35 |
| C-CH₃ (pyrazole ring) | ~2.3 | C-CH₃ (pyrazole ring) | ~12 |
| CH (propanol side chain) | ~4.5 | CH (propanol side chain) | ~68 |
| OH (propanol side chain) | Variable | CH₂ (propanol side chain) | ~32 |
| CH₂ (propanol side chain) | ~1.7 | CH₃ (propanol side chain) | ~10 |
| CH₃ (propanol side chain) | ~0.9 | Pyrazole Ring Carbons | ~110-145 |
Vibrational Frequencies: The vibrational (infrared and Raman) spectra are also calculated to understand the molecule's vibrational modes. nih.gov These calculations help in assigning the observed spectral bands to specific molecular motions, such as stretching and bending of bonds. derpharmachemica.com For instance, one would expect to see characteristic frequencies for the O-H stretch of the alcohol group, C-H stretches of the methyl and ethyl groups, and various vibrations associated with the pyrazole ring. derpharmachemica.com
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3400-3600 |
| C-H (Alkyl) | Stretching | ~2850-3000 |
| C=C, C=N (Pyrazole Ring) | Stretching | ~1400-1600 |
| C-O | Stretching | ~1050-1150 |
| CH₃ | Deformation | ~1350-1470 |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational space of molecules like pyrazole derivatives. eurasianjournals.comnih.gov These simulations provide atomic-level detail of molecular motions over time, which is crucial for understanding how the molecule behaves in different environments, such as in various solvents. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The molecule's propanol (B110389) side chain can rotate, leading to different spatial arrangements (conformers). MD simulations would sample these different conformations and determine their relative stabilities.
Furthermore, the effect of solvents on the molecule's structure and dynamics can be investigated. mdpi.com For example, simulations in a polar protic solvent like water or ethanol (B145695) would likely show strong hydrogen bonding between the solvent and the molecule's hydroxyl group and pyrazole nitrogens. globalresearchonline.net In contrast, in a nonpolar solvent, intramolecular interactions might be more dominant. These simulations are valuable for predicting how the molecule will behave in a real-world chemical or biological system. nih.gov
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks)
The structure of this compound contains both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group). This makes it capable of forming various intermolecular interactions, particularly hydrogen bonds. csic.es
Computational analysis can be used to study the formation and strength of these hydrogen bonds. In the solid state, pyrazole derivatives are known to form extensive hydrogen-bonded networks, such as dimers, trimers, or even polymeric chains (catemers). globalresearchonline.netcsic.es For the title compound, it is plausible that the hydroxyl group of one molecule forms a hydrogen bond with the pyridine-type nitrogen (N2) of a neighboring molecule, leading to the formation of dimers or chains. nih.govnih.gov The analysis of these networks is important for understanding the crystal packing and physical properties of the compound.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving pyrazole derivatives. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined. For instance, the reactivity of the hydroxyl group in this compound, such as in esterification or oxidation reactions, could be modeled.
DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition state structures and their corresponding activation energies. This information is invaluable for understanding the kinetics and thermodynamics of the reaction and for predicting the reaction products. For example, in a multicomponent reaction involving a pyrazole derivative, computational studies can elucidate the sequence of steps, such as condensation, cyclization, and addition, that lead to the final product. mdpi.com
Based on a thorough review of scientific literature, there is currently insufficient published research available to construct a detailed article focusing solely on the chemical applications of This compound as outlined in the provided structure.
Extensive searches for this specific compound in the context of its use as a building block in organic synthesis, a ligand in coordination chemistry, or its potential in catalysis did not yield specific research findings, data tables, or detailed discussions necessary to populate the requested sections and subsections accurately.
While the broader class of pyrazole derivatives is well-documented and widely studied for such applications, the user's strict requirement to focus exclusively on "this compound" cannot be met without resorting to speculation or incorrectly attributing the properties and applications of other related compounds.
The general roles of pyrazole derivatives in chemical sciences include:
Versatile Building Blocks in Organic Synthesis : Pyrazole aldehydes and ketones are frequently used as precursors for the synthesis of complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org They also serve as key components in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. nih.govpreprints.org
Ligands in Coordination Chemistry : The nitrogen atoms in the pyrazole ring are excellent donors, making pyrazole derivatives highly effective ligands for a wide range of metal ions. mocedes.orgresearchgate.net This has led to the design and synthesis of a vast number of metal complexes with diverse structures and properties. nih.govnih.gov The coordination modes can vary, with pyrazoles acting as monodentate, bidentate, or bridging ligands, often leading to the formation of supramolecular assemblies through various intermolecular interactions. mdpi.comresearchgate.netnih.gov
Potential in Catalysis : Certain metal complexes incorporating pyrazole-based ligands, such as scorpionates, have shown significant promise in homogeneous catalysis for various chemical transformations. ulisboa.ptnih.gov
However, without specific studies on This compound , it is not possible to provide the detailed, compound-specific information required by the prompt. To maintain scientific accuracy and adhere to the instructions, the article cannot be generated at this time.
Applications of 1 1,5 Dimethyl 1h Pyrazol 4 Yl Propan 1 Ol in Chemical Sciences
Potential in Catalysis
Organocatalysis Utilizing the Pyrazole (B372694) and Hydroxyl Functionalities
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, can potentially benefit from the bifunctional nature of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol. The pyrazole ring contains a pyridine-like nitrogen atom that can act as a Lewis base or a hydrogen bond acceptor. orientjchem.org Simultaneously, the hydroxyl group on the side chain can serve as a Brønsted acid or a hydrogen bond donor. This combination allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, a common strategy in bifunctional organocatalysis.
The presence of a chiral center at the carbinol carbon is particularly significant for asymmetric organocatalysis. This inherent chirality could be exploited to control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer. For instance, it could potentially catalyze asymmetric aldol reactions, Michael additions, or Mannich reactions, where the pyrazole nitrogen activates the nucleophile via deprotonation or hydrogen bonding, and the hydroxyl group activates the electrophile. The development of chiral compounds containing both isoxazole and pyrazole moieties through asymmetric 1,6-addition highlights the utility of pyrazole structures in organocatalytic transformations. rsc.org
Metal-Catalyzed Reactions Employing its Coordination Complexes
Pyrazoles and their derivatives are well-established ligands in coordination chemistry due to the ability of their pyridine-like nitrogen atom to coordinate strongly with a wide range of metal ions. researchgate.net The compound this compound can function as a versatile ligand. It can act as a monodentate ligand through its pyrazole nitrogen or as a bidentate chelating ligand involving both the nitrogen atom and the oxygen atom of the hydroxyl group. This chelation can form stable five- or six-membered rings with a metal center, enhancing the stability of the resulting complex.
These coordination complexes have potential applications as catalysts in various organic transformations. researchgate.net The electronic and steric properties of the ligand, influenced by the dimethylpyrazole core and the propanol (B110389) side chain, can be fine-tuned to modulate the reactivity and selectivity of the metal center. Dipyrazolylmethanes, for example, are known to be promising ligands, and complexes based on dipyrazolyl chelate ligands are active catalysts in polymerization processes. researchgate.netmdpi.com
Table 1: Potential Metal Complexes and Catalytic Applications
| Metal Center | Potential Catalytic Application | Reaction Type |
| Palladium (Pd) | C-C bond formation | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Asymmetric Hydrogenation | Reduction of prochiral olefins |
| Ruthenium (Ru) | Olefin Metathesis | Ring-closing, ring-opening, cross-metathesis |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization |
| Iron (Fe) | Oxidation reactions | C-H activation, epoxidation |
Chemo- and Stereoselective Catalytic Applications
The chirality of this compound is a key feature for its application in asymmetric catalysis, aiming for high chemo- and stereoselectivity. When used as a chiral ligand in metal-catalyzed reactions, the stereogenic center can create a chiral environment around the metal atom. This chiral pocket can differentiate between enantiotopic faces of a prochiral substrate or competing reaction pathways, thereby directing the reaction to yield a specific stereoisomer.
The development of new heterocyclic compounds bearing pyrazole moieties for applications such as cancer-targeted therapy often involves stereospecific synthesis routes. nih.gov The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives the research for new chiral catalysts. Ligands derived from this compound could be valuable in synthesizing complex molecules with high levels of stereocontrol, potentially reducing the need for costly and inefficient resolution steps.
Contribution to Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for constructing complex supramolecular architectures and for use in molecular recognition systems.
Design of Host-Guest Systems Involving Pyrazole-Based Receptors
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. nih.gov The design of hosts with specific recognition properties relies on the strategic placement of functional groups that can engage in complementary non-covalent interactions with the guest. Pyrazole-based derivatives have been successfully used to create receptors for various ions and neutral molecules. researchgate.net
The compound this compound can be incorporated into larger macrocyclic or acyclic host structures. The pyrazole ring can participate in hydrogen bonding and π-π stacking, while the hydroxyl group is a potent hydrogen bond donor and acceptor. These interactions are crucial for recognizing and binding guest molecules. For example, a host system incorporating this unit could selectively bind guests that have complementary hydrogen bonding sites and aromatic character. Computational studies on bispyrazole organic cages have demonstrated their capability to encapsulate guest solvent molecules, underscoring the potential of pyrazole motifs in forming host-guest complexes. nih.gov
Exploration of Self-Assembly Processes and Ordered Structures
Self-assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. NH-pyrazoles are known to self-assemble into dimers, trimers, tetramers, and infinite chains via intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net Although the N1 position in this compound is methylated, the molecule can still participate in robust self-assembly processes.
The primary driving force for its self-assembly would be the strong hydrogen bonds formed by the hydroxyl group (O-H···O or O-H···N). Additionally, π-π stacking interactions between the pyrazole rings can contribute to the stability of the assembled structures. mdpi.com These combined interactions could lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. Such ordered structures are of interest for creating materials with specific functions, including crystals with desired packing arrangements or gels. nih.gov
Integration into Advanced Materials Science
The catalytic and supramolecular properties of this compound and its derivatives suggest their potential for integration into advanced materials. By using this compound as a building block, novel materials with tailored properties can be designed and synthesized.
One promising area is the development of Metal-Organic Frameworks (MOFs) or coordination polymers. Using this compound as a linker or ligand could lead to the formation of porous, crystalline materials. These materials are known for their applications in gas storage and separation, catalysis, and sensing. The functional groups on the pyrazole derivative would line the pores of the MOF, imparting specific chemical properties and recognition capabilities.
Furthermore, the propensity of pyrazole derivatives to form ordered structures through self-assembly could be harnessed to create liquid crystals. Certain pyrazole complexes are known to exhibit mesogenic behavior. The rod-like shape and intermolecular interactions of assemblies of this compound might favor the formation of liquid crystalline phases, which are crucial for display technologies and optical sensors. The integration of pyrazole moieties into polymers is also an active area of research for developing materials with specific catalytic or electronic properties. nih.gov
Table 2: Potential Applications in Advanced Materials
| Material Type | Key Structural Feature | Potential Application |
| Metal-Organic Frameworks (MOFs) | Coordination to metal nodes | Gas storage, catalysis, chemical sensing |
| Liquid Crystals | Anisotropic self-assembly | Displays, optical switches, sensors |
| Functional Polymers | Covalent incorporation into polymer chains | Specialty plastics, catalytic supports |
| Supramolecular Gels | Entangled fibrous networks via self-assembly | Drug delivery, tissue engineering |
Role in Functional Materials (e.g., sensors, smart materials)
Similar to its application in polymeric architectures, the role of this compound in the development of functional materials such as sensors and smart materials is not well-established in the current body of scientific literature.
The pyrazole moiety is a known pharmacophore and a useful synthon in medicinal chemistry. Pyrazole-containing compounds have been investigated for a wide range of biological activities. Theoretically, the nitrogen atoms in the pyrazole ring could act as binding sites for metal ions, suggesting a potential, yet unexplored, application in the design of chemosensors. The detection of specific metal ions is a critical area in environmental monitoring and medical diagnostics. However, no specific studies have been published that utilize this compound for this purpose.
The concept of "smart materials," which respond to external stimuli like changes in temperature, pH, or light, often relies on the integration of responsive molecular units. While the pyrazole ring system can participate in hydrogen bonding and coordination chemistry, which are fundamental to the design of some smart materials, there is no direct research demonstrating the use of this compound in this context.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol
A thorough review of the scientific literature indicates that dedicated research on this compound is exceptionally limited. The compound is primarily mentioned in chemical supplier catalogs, indicating its availability for research purposes, but published studies detailing its synthesis, characterization, or application are not readily found.
The existing body of research on pyrazoles is extensive, covering a wide range of derivatives. These studies have established the pyrazole (B372694) scaffold as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.gov The applications of pyrazole derivatives span a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net In materials science, pyrazole-containing compounds have been investigated for their use as ligands in catalysis and as components of polymers and dyes. lifechemicals.commdpi.com
However, this wealth of general knowledge on pyrazoles does not directly translate to a deep understanding of this compound. The specific combination of the 1,5-dimethyl-1H-pyrazol-4-yl core with a propan-1-ol substituent at the 4-position presents a unique chemical entity whose properties cannot be fully extrapolated from the broader class of pyrazoles. The current research landscape for this specific compound is, therefore, best described as nascent and largely unexplored.
Identification of Key Knowledge Gaps and Untapped Research Avenues
The lack of dedicated research on this compound presents several significant knowledge gaps and, consequently, numerous untapped research avenues.
Key Knowledge Gaps:
Validated Synthetic Routes: While the synthesis of this compound can be postulated through standard organic chemistry reactions, such as the reduction of the corresponding ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, detailed and optimized synthetic protocols are not published.
Comprehensive Characterization: There is a lack of publicly available, detailed spectroscopic and crystallographic data for this compound. This includes definitive nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, as well as single-crystal X-ray diffraction analysis.
Physicochemical Properties: Fundamental physicochemical properties, such as solubility, pKa, and lipophilicity, have not been experimentally determined.
Biological Activity Profile: The biological activity of this compound is completely unknown. No studies have been conducted to screen this compound for any potential therapeutic effects.
Material Science Applications: The potential of this compound as a ligand, a monomer for polymerization, or as a functional material has not been investigated.
Untapped Research Avenues:
Development of Efficient Synthesis: A primary research avenue is the development and optimization of a reliable and scalable synthesis for this compound.
Full Spectroscopic and Structural Characterization: A complete characterization of the compound is crucial for establishing a baseline for all future studies.
Computational Modeling: In silico studies could predict the compound's properties, potential biological targets, and reactivity, guiding experimental work.
Screening for Biological Activity: A broad screening of the compound against various biological targets, such as enzymes and receptors implicated in disease, could uncover novel therapeutic applications.
Exploration in Materials Science: Investigating its coordination chemistry with various metal ions could lead to the development of new catalysts or functional materials.
Outlook for Innovative Synthetic Methodologies
The synthesis of this compound can be approached through several well-established and innovative synthetic methodologies.
A logical and conventional approach would be the reduction of the corresponding ketone , 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-one. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents.
| Reducing Agent | Reaction Conditions | Advantages |
| Sodium borohydride (B1222165) (NaBH4) | Typically in alcoholic solvents (methanol, ethanol) at room temperature. | Mild, selective for ketones and aldehydes, generally high yielding. |
| Lithium aluminum hydride (LiAlH4) | In aprotic ethers (e.g., diethyl ether, THF) followed by an aqueous workup. | Powerful reducing agent, but less selective and requires more stringent reaction conditions. |
| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) in a suitable solvent. | "Green" chemistry approach, often high yielding, but may require specialized equipment. |
Beyond these standard methods, more innovative approaches could be explored. For instance, asymmetric reduction of the ketone precursor could provide enantiomerically pure forms of the alcohol. This could be achieved using chiral catalysts or enzymes, which would be particularly valuable for investigating the stereospecific biological activities of the compound.
Furthermore, flow chemistry could be employed to develop a continuous and scalable synthesis, offering advantages in terms of safety, efficiency, and process control.
Future Directions in Advanced Characterization Techniques
A comprehensive characterization of this compound is a critical next step. While basic spectroscopic techniques are essential, advanced characterization methods can provide deeper insights into its structure and properties.
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring, the propanol (B110389) side chain (CH, CH₂, CH₃), the pyrazole ring proton, and the hydroxyl proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the pyrazole ring carbons and the propanol side chain carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, along with C-H and C=N stretching frequencies. jocpr.com |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the pyrazole ring and the propanol side chain. tandfonline.comresearchgate.net |
Advanced Characterization Techniques for Future Research:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Chiral Chromatography: If an asymmetric synthesis is pursued, chiral chromatography will be essential for separating and quantifying the enantiomers.
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide information on the thermal stability and phase transitions of the compound.
Potential for Expanded Applications in Interdisciplinary Chemical Research
Given the wide-ranging applications of pyrazole derivatives, this compound holds significant potential for interdisciplinary chemical research.
Medicinal Chemistry: The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyrazole nitrogens) in the molecule makes it an interesting candidate for drug discovery. It could be screened for a variety of biological activities, including but not limited to:
Anticancer Activity: Many pyrazole derivatives have shown promise as anticancer agents. nih.gov
Anti-inflammatory Effects: The pyrazole scaffold is present in several anti-inflammatory drugs. researchgate.net
Antimicrobial Properties: The search for new antimicrobial agents is a global priority, and pyrazole derivatives have demonstrated activity against various pathogens. nih.gov
Neuroprotective Agents: Some pyrazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases. nih.gov
Materials Science and Catalysis: The alcohol functional group offers a handle for further chemical modification. For example, it could be esterified or etherified to create new derivatives with tailored properties. The pyrazole moiety itself can act as a ligand for metal ions. The resulting metal complexes could be explored for:
Catalytic Activity: Pyrazole-based ligands are used in a variety of catalytic transformations.
Luminescent Materials: Functionalized pyrazoles have been investigated for their fluorescent properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as a building block for the construction of novel porous materials with applications in gas storage and separation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
